4-Formylpyrimidine-2-carbonitrile 4-Formylpyrimidine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 145276-04-6
VCID: VC21129382
InChI: InChI=1S/C6H3N3O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H
SMILES: C1=CN=C(N=C1C=O)C#N
Molecular Formula: C6H3N3O
Molecular Weight: 133.11 g/mol

4-Formylpyrimidine-2-carbonitrile

CAS No.: 145276-04-6

Cat. No.: VC21129382

Molecular Formula: C6H3N3O

Molecular Weight: 133.11 g/mol

* For research use only. Not for human or veterinary use.

4-Formylpyrimidine-2-carbonitrile - 145276-04-6

Specification

CAS No. 145276-04-6
Molecular Formula C6H3N3O
Molecular Weight 133.11 g/mol
IUPAC Name 4-formylpyrimidine-2-carbonitrile
Standard InChI InChI=1S/C6H3N3O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H
Standard InChI Key AIDBODRILYHJIB-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1C=O)C#N
Canonical SMILES C1=CN=C(N=C1C=O)C#N

Introduction

4-Formylpyrimidine-2-carbonitrile is a heterocyclic compound characterized by a pyrimidine ring with a formyl group at the 4-position and a cyano group at the 2-position. Its molecular formula is C6H3N3O, and it has a molecular weight of approximately 133.11 g/mol . This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in the synthesis of complex heterocyclic compounds.

Synthesis Methods

The synthesis of 4-Formylpyrimidine-2-carbonitrile typically involves the reaction of 2-cyanopyrimidine with formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions

4-Formylpyrimidine-2-carbonitrile can undergo several types of chemical reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Reaction TypeReagentsProducts
OxidationPotassium permanganate4-Formylpyrimidine-2-carboxylic acid
ReductionLithium aluminum hydride4-Formylpyrimidine-2-amine
SubstitutionElectrophilic reagents (e.g., halogens)Substituted pyrimidine derivatives

Biological Activities and Applications

4-Formylpyrimidine-2-carbonitrile exhibits diverse biological activities, including enzyme inhibition and interaction with nucleic acids. It serves as a building block for the synthesis of more complex heterocyclic compounds and is utilized in the study of enzyme inhibitors and nucleic acid analogs.

Research Findings

Research indicates that this compound may act as an inhibitor of specific enzymes by interacting with their active sites, leading to competitive inhibition or steric hindrance. Its structural features allow it to function as a nucleic acid analog, affecting DNA or RNA synthesis and function, which is particularly relevant in antiviral and anticancer therapies.

Comparison with Similar Compounds

4-Formylpyrimidine-2-carbonitrile is unique due to the presence of both formyl and cyano groups on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like 2-cyanopyrimidine or 4-formylpyridine.

Future Directions

Given its potential biological activities and versatility in chemical synthesis, further research on 4-Formylpyrimidine-2-carbonitrile is warranted. Exploring its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and nucleic acid analogs, could lead to significant advancements in therapeutic areas such as antiviral and anticancer treatments.

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